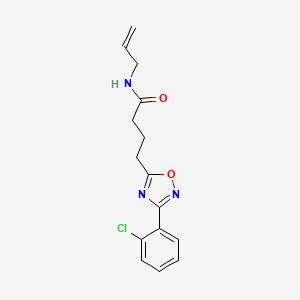![molecular formula C17H18ClN3O4S B7703485 4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide CAS No. 870278-14-1](/img/structure/B7703485.png)
4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide, also known as CAY10576, is a small molecule inhibitor that targets the protein tyrosine phosphatase SHP-2. This protein plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and survival. Overexpression of SHP-2 has been linked to the development and progression of several types of cancer, making it an attractive target for cancer therapy.
作用機序
4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide works by inhibiting the activity of SHP-2, a protein tyrosine phosphatase that is overexpressed in many types of cancer. SHP-2 plays a key role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting SHP-2, this compound disrupts these pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of SHP-2 and disrupts the signaling pathways that regulate cell growth, differentiation, and survival. This leads to decreased cell proliferation and increased cell death. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide is its specificity for SHP-2, which makes it a promising candidate for cancer therapy. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for research on 4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide. One area of interest is the development of more potent and selective SHP-2 inhibitors that can be used in cancer therapy. Another area of interest is the study of the mechanisms by which this compound inhibits angiogenesis, which could lead to the development of new anti-angiogenic therapies for cancer. Finally, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research.
合成法
The synthesis of 4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide involves several steps, starting with the reaction of 4-aminobenzamide with 4-chlorobenzyl chloride to form 4-(4-chlorobenzylamino)benzamide. This intermediate is then reacted with methylsulfonyl chloride to form 4-(4-chlorobenzyl-methylsulfonylamino)benzamide. The final step involves the reaction of this intermediate with N-acetyl-2-aminoethanol to form this compound.
科学的研究の応用
4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide has been extensively studied for its potential as a cancer therapy. In vitro studies have shown that it inhibits the growth of cancer cells and induces cell death in various types of cancer, including breast, lung, and colon cancer. In vivo studies have also demonstrated its efficacy in inhibiting tumor growth and metastasis in animal models of cancer.
特性
IUPAC Name |
4-[[2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-26(24,25)21(10-12-2-6-14(18)7-3-12)11-16(22)20-15-8-4-13(5-9-15)17(19)23/h2-9H,10-11H2,1H3,(H2,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRRZWYFQNPNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

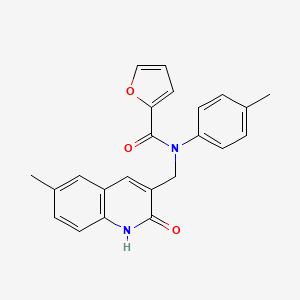
![7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)](/img/structure/B7703413.png)

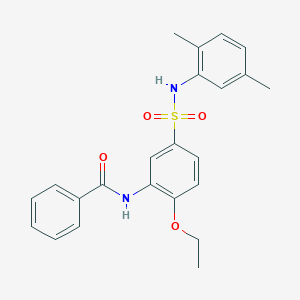
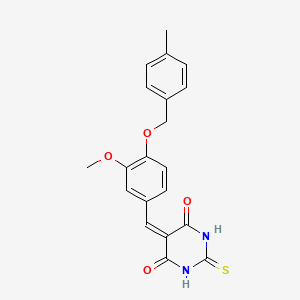
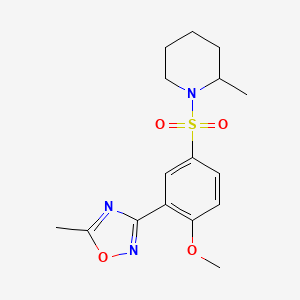
![5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7703465.png)
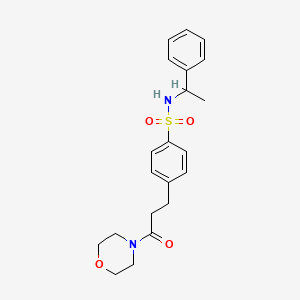
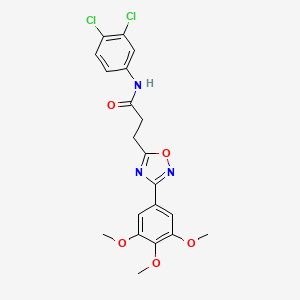
![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)

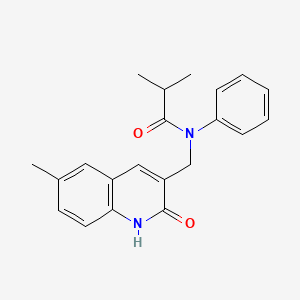
![4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703518.png)
